

An In-depth Technical Guide to the Kinase Selectivity Profile of Mobocertinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mobocertinib

Cat. No.: B609201

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **mobocertinib** (formerly TAK-788), an oral, irreversible tyrosine kinase inhibitor (TKI).

Mobocertinib was specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, a class of alterations historically associated with resistance to standard EGFR TKIs in non-small cell lung cancer (NSCLC). This document details the quantitative inhibition data, experimental methodologies for key assays, and the signaling pathways affected by **mobocertinib**.

Mechanism of Action

Mobocertinib is an irreversible TKI that forms a covalent bond with the cysteine 797 residue in the ATP-binding site of EGFR. This irreversible binding leads to sustained inhibition of EGFR kinase activity. The structure of **mobocertinib** was designed to specifically target the conformational changes induced by exon 20 insertion mutations, providing selectivity for these mutants over wild-type (WT) EGFR. In addition to its potent activity against EGFR ex20ins mutants, **mobocertinib** also demonstrates inhibitory activity against other EGFR family members, including HER2 and HER4, as well as the B-lymphoid tyrosine kinase (BLK).

Quantitative Kinase Inhibition Profile

Mobocertinib has been profiled against a broad panel of kinases to determine its selectivity. In a comprehensive screen of 490 recombinant human protein kinases, **mobocertinib** at a concentration of 1 μ M inhibited 28 kinases by more than 50%. Notably, this included all 14 members of the EGFR family that were tested.

Table 1: Inhibitory Activity of Mobocertinib against EGFR Mutants and Wild-Type EGFR

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **mobocertinib** against various EGFR mutants and WT EGFR in cellular assays using Ba/F3 cells, unless otherwise specified.

Kinase Target	Mutation Type	IC50 (nM)
EGFR	Wild-Type	34.5
EGFR	Exon 20 Insertions	
NPG		4.3
ASV		10.9
FQEA		11.8
NPH		18.1
SVD		22.5
EGFR	Common Activating Mutations	
del19 (D)		2.7
L858R (L)		21.3
EGFR	T790M Resistance Mutations	
del19/T790M (DT)		2.7
L858R/T790M (LT)		16.2
EGFR	Uncommon Activating Mutations	
G719A		3.5
G719S		20.2
S768I		13.9
L861Q		14.8
L861R		15.1
EGFR	Resistance to Irreversible TKIs	
L858R/T790M/C797S (LTC)		>10,000

Data sourced from cellular assays in Ba/F3 cells.

Table 2: Inhibitory Activity of Mobocertinib Against Other Kinases

Mobocertinib has demonstrated potent inhibition of other kinases, primarily within the EGFR family.

Kinase Target	IC50 (nM)
HER2 (ERBB2)	<2
HER4 (ERBB4)	<2
BLK	<2

IC50 values are less than 2 nM for all 14 EGFR family members tested, as well as BLK.

Experimental Protocols

The kinase selectivity of **mobocertinib** has been primarily determined through in vitro kinase assays. The broad kinome screening was conducted by Reaction Biology Corporation utilizing their Kinase HotSpotSM platform.

In Vitro Kinase Assay (Reaction Biology HotSpotSM Platform)

Objective: To determine the inhibitory activity of **mobocertinib** against a large panel of recombinant human protein kinases.

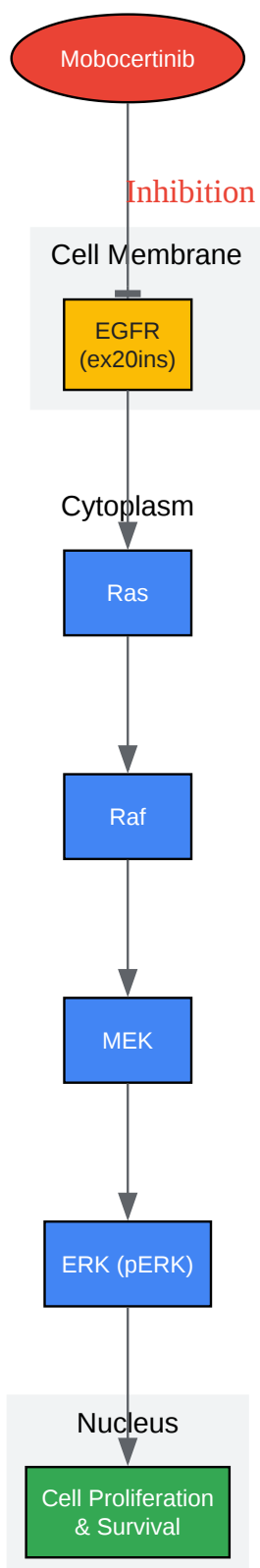
Methodology: The HotSpotSM assay is a radioisotope-based filter binding assay that measures the transfer of the gamma-phosphate of ATP to a protein or peptide substrate.

- **Reaction Components:** The assay is performed in a reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij35. Specific required cofactors are added for individual kinases.
- **Enzyme and Substrate:** A specific kinase (5-10 mU) and its corresponding peptide or protein substrate are prepared in the reaction buffer.

- **Compound Incubation:** **Mobocertinib** is delivered to the reaction mixture and incubated for approximately 20 minutes.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of a mixture of ATP and [γ -33P-ATP] to a final concentration of 10 μ M.
- **Incubation:** The reaction is allowed to proceed for a defined period, typically 40 minutes to 2 hours, at which point the reaction is terminated.
- **Detection:** The reaction mixture is spotted onto a P81 phosphocellulose filter membrane. The filter captures the phosphorylated substrate, while the unreacted [γ -33P-ATP] is washed away.
- **Data Analysis:** The radioactivity retained on the filter is measured using a scintillation counter. The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

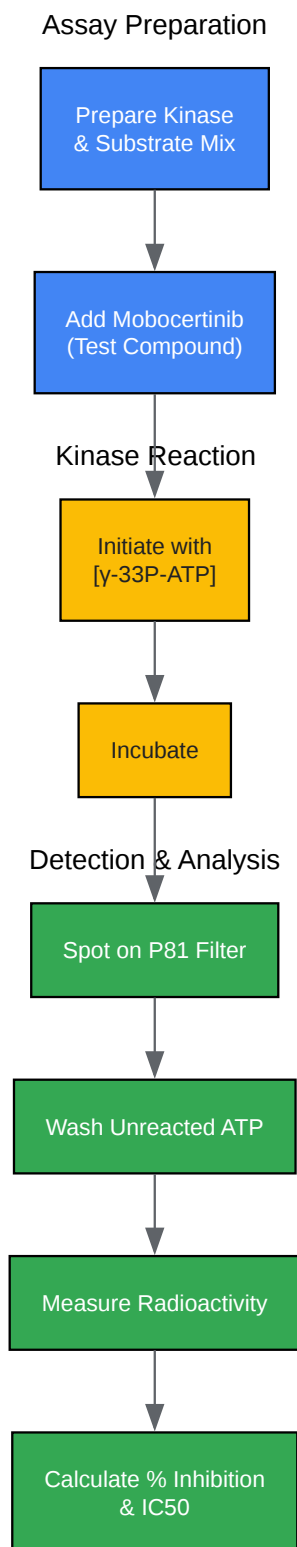
Mobocertinib exerts its therapeutic effect by inhibiting the signaling pathways driven by EGFR and its mutations. The primary downstream pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway.



[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway Inhibition by **Mobocertinib**.

The following diagram illustrates the general workflow of the in vitro kinase selectivity screening assay used to profile **mobocertinib**.



[Click to download full resolution via product page](#)

Caption: Workflow for the In Vitro Kinase HotSpotSM Assay.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Kinase Selectivity Profile of Mobocertinib]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609201#mobocertinib-kinase-selectivity-profile\]](https://www.benchchem.com/product/b609201#mobocertinib-kinase-selectivity-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com